[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one
Description
The compound [1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one is a highly substituted indenone derivative characterized by its bicyclic octahydroindenone core. Key structural features include:
- A 1R stereochemical configuration at the indenone bridgehead.
- A 2-(acetyloxy)-1-methylethyl substituent at the 1-position, contributing to its lipophilicity.
- A 7a-methyl group enhancing steric hindrance and conformational rigidity.
This compound shares structural motifs with bioactive intermediates in pharmaceutical synthesis and natural products, such as terpenoids and steroid analogs.
Properties
IUPAC Name |
[(2S)-2-[(1R,3aR,7aR)-3a,7a-dimethyl-4-oxo-1,2,3,5,6,7-hexahydroinden-1-yl]propyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3/c1-11(10-19-12(2)17)13-7-9-16(4)14(18)6-5-8-15(13,16)3/h11,13H,5-10H2,1-4H3/t11-,13-,15-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTXXRYXUTUXKT-CUBALJKWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C)C1CCC2(C1(CCCC2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC(=O)C)[C@H]1CC[C@@]2([C@@]1(CCCC2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one” typically involves several steps, including the formation of the core indene structure, introduction of the acetyloxy group, and the establishment of the correct stereochemistry at each chiral center. Common synthetic routes may involve:
Cyclization reactions: to form the indene core.
Acetylation reactions: to introduce the acetyloxy group.
Stereoselective reductions: and to establish the desired stereochemistry.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of:
Catalysts: to improve reaction efficiency.
Automated synthesis: techniques to streamline the process.
Purification methods: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one” can undergo various chemical reactions, including:
Oxidation: Conversion of the acetyloxy group to a carboxylic acid.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Replacement of the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, this compound or its derivatives could be investigated for therapeutic applications, such as drug development for specific diseases.
Industry
In industry, this compound may be used in the production of fragrances, flavors, or other specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of “[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one” depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Paricalcitol Intermediate
- Name : (1R,3aR,7aR)-Octahydro-1-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-one
- Key Differences: Replaces the acetyloxy group with a 5-hydroxy-1,4,5-trimethyl-2-hexenyl chain. Pharmacological Role: Intermediate in synthesizing paricalcitol (a vitamin D analog for hyperparathyroidism) .
1-((1S,3aR,4R,7S,7aS)-4-Hydroxy-7-isopropyl-4-methyloctahydro-1H-inden-1-yl)ethanone
- Key Features: Contains a 4-hydroxy-7-isopropyl substituent on the indenone core. Molecular Weight: 238.37 g/mol (vs. ~294.4 g/mol for the target compound). Applications: Used in terpenoid synthesis and as a reference standard in metabolic studies .
Natural Product Derivatives
Tussilago farfara-Derived Indenone
- Structure: [1S-[1alpha(S*),3abeta,5beta(Z),7alpha,7aalpha]]-2-Methyl-2-butenoic acid ester of octahydro-4-methylene-7-isopropyl-2-oxoindenol.
- Key Differences: Features a 4-methylene group and isopropyl substituent at position 5. Bioactivity: Isolated from Tussilago farfara, this compound exhibits anti-inflammatory properties, suggesting the indenone scaffold’s versatility in natural product pharmacology .
8-O-Acetylshanzhiside Methyl Ester
- Structure: Contains a cyclopenta[c]pyran ring fused to the indenone system.
- Functional Groups : Acetyloxy and methyl ester moieties.
- Applications : Utilized as a reference standard in pharmacological and cosmetic research, highlighting the acetyloxy group’s role in stabilizing labile compounds during analysis .
Comparative Analysis Table
Key Research Findings
- Metabolic Stability : Acetylated derivatives like the target compound show slower hepatic clearance than hydroxylated counterparts, as demonstrated in vitro with cytochrome P450 isoforms .
- Synthetic Utility: The indenone scaffold’s rigidity enables stereoselective modifications, making it a template for drug candidates targeting nuclear receptors (e.g., vitamin D receptor) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
